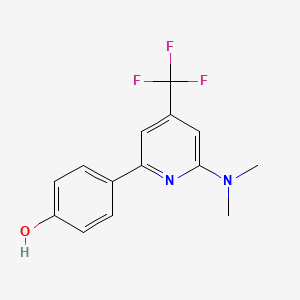

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol

Description

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol is a heteroaromatic compound featuring a central pyridine ring substituted with a dimethylamino group (-N(CH₃)₂) at position 6, a trifluoromethyl (-CF₃) group at position 4, and a phenol moiety (-C₆H₄OH) at position 2 (Figure 1). Its molecular formula is C₁₅H₁₃F₃N₂O (molecular weight: 294.28 g/mol) . This compound is commercially available with ≥95% purity and is investigated for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O/c1-19(2)13-8-10(14(15,16)17)7-12(18-13)9-3-5-11(20)6-4-9/h3-8,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPYJVNGDOPVBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-trifluoromethylpyridine with dimethylamine to introduce the dimethylamino group. This intermediate is then subjected to further reactions to introduce the phenol group, often through a nucleophilic aromatic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol involves its interaction with specific molecular targets. The dimethylamino and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyridine Derivatives with Trifluoromethyl Groups

- 6-Organyl-4-(trifluoromethyl)pyridin-2(1H)-ones (): These compounds share the 4-CF₃-pyridine core but replace the phenol group with a ketone oxygen.

- 4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine (): This derivative replaces the phenol with a chlorobenzamidine group.

Phenol-Containing Heterocycles

- 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (): This compound features a phenol linked to an imidazole ring. Unlike the pyridine-based target compound, its extended π-conjugation and imidazole nitrogen atoms contribute to significant nonlinear optical (NLO) properties, including high hyperpolarizability (β) and two-photon absorption .

Substituted Pyrimidines

- 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine (): Replacing the pyridine ring with pyrimidine introduces additional nitrogen atoms, altering electronic distribution.

Physical and Chemical Properties

*Estimated range based on similar derivatives.

†Data from structurally related pyridine derivatives ().

Electronic and Optical Properties

- HOMO-LUMO Gap: The target compound’s dimethylamino group lowers the HOMO-LUMO gap compared to non-amine-substituted analogues, facilitating charge transfer interactions. In contrast, 4-(4,5-diphenylimidazol-2-yl)phenol exhibits a narrower gap (theoretical ΔE = 3.2 eV), enhancing NLO performance .

- Hyperpolarizability (β): The imidazole-phenol derivative () shows β = 1.2 × 10⁻²⁸ esu, whereas the target compound’s β is likely lower due to reduced π-conjugation .

Biological Activity

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol, with the CAS number 1299607-82-1, is a synthetic compound notable for its unique structural features, including a pyridine ring substituted with dimethylamino and trifluoromethyl groups, along with a phenolic moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

- Molecular Formula : C14H13F3N2O

- Molar Mass : 282.26 g/mol

- Structure :

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The dimethylamino and trifluoromethyl groups enhance binding affinities to enzymes and receptors, while the phenolic group can engage in hydrogen bonding, influencing the compound's overall biological efficacy.

Enzyme Inhibition

Research indicates that 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol exhibits significant inhibitory effects on certain enzymes. For instance:

- Acetylcholinesterase (AChE) : The compound demonstrated competitive inhibition with IC50 values in the micromolar range, indicating potential use in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 10.4 |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. For example:

- MCF-7 Cell Line : Exhibited growth inhibition with an IC50 value of approximately 9.46 µM.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 9.46 |

| MDA-MB-231 | 11.73 |

Case Studies

- In Vitro Studies : A study evaluated the effects of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- Enzyme Interaction Studies : Another investigation focused on the interaction between this compound and AChE. Docking studies revealed that the trifluoromethyl group plays a crucial role in binding affinity, enhancing the inhibitory effect on enzyme activity.

Toxicity and Safety Profile

While exploring the biological activity, it is essential to consider the safety profile of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol:

- Irritation Potential : Classified as an irritant; caution is advised during handling.

Applications in Research and Industry

The compound's unique properties make it valuable in various fields:

- Medicinal Chemistry : Investigated as a potential lead compound for drug development targeting neurodegenerative diseases and cancer.

- Chemical Synthesis : Serves as an intermediate in synthesizing more complex organic molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.